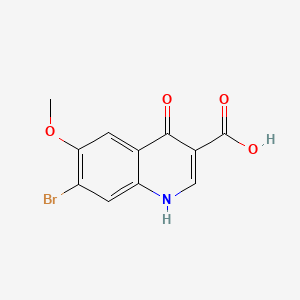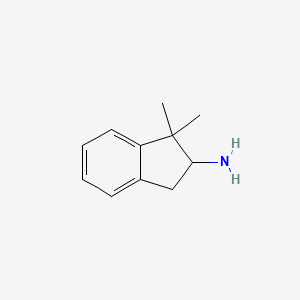
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring substituted with ethoxycarbonyl and carboxylic acid groups
Vorbereitungsmethoden
The synthesis of 1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclopropanation of suitable precursors followed by functional group transformations. For instance, the reaction of ethyl diazoacetate with 2,2-dimethylpropene under catalytic conditions can yield the desired cyclopropane derivative. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides. Common reagents and conditions for these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclopropane derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ethoxycarbonyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
1-(Ethoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopropane-1,1-dicarboxylic acid: Lacks the ethoxycarbonyl group, leading to different reactivity and applications.
Ethyl cyclopropanecarboxylate: Contains an ester group instead of a carboxylic acid, affecting its chemical behavior and uses.
2,2-Dimethylcyclopropanecarboxylic acid: Similar structure but without the ethoxycarbonyl group, resulting in distinct properties and applications. The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
Eigenschaften
Molekularformel |
C9H14O4 |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-ethoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-4-13-7(12)9(6(10)11)5-8(9,2)3/h4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
BNESMMDYENMHDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)
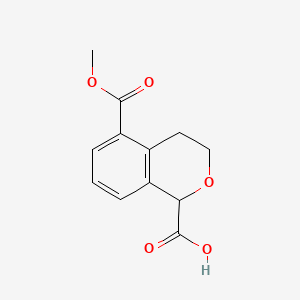
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
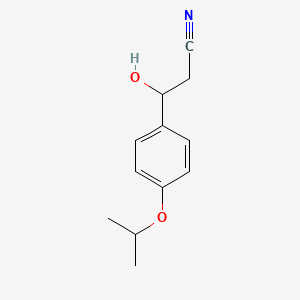

![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
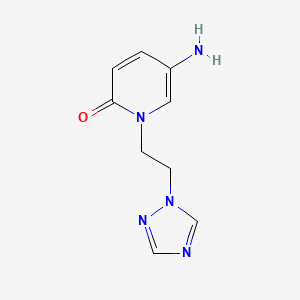
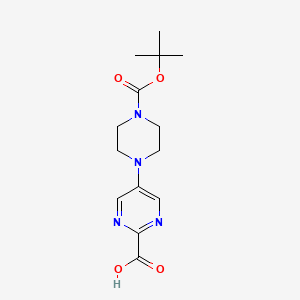
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
